(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13533020
InChI: InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m1/s1
SMILES: C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester

CAS No.:

Cat. No.: VC13533020

Molecular Formula: C14H19NO3S

Molecular Weight: 281.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester -

Specification

Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
IUPAC Name benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H19NO3S/c16-8-9-19-13-6-7-15(10-13)14(17)18-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2/t13-/m1/s1
Standard InChI Key RTIIVIXLFBAGNY-CYBMUJFWSA-N
Isomeric SMILES C1CN(C[C@@H]1SCCO)C(=O)OCC2=CC=CC=C2
SMILES C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1SCCO)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered secondary amine—with two key functional groups:

  • A 2-hydroxyethylsulfanyl moiety (-SCH2CH2OH) at the 3-position, which introduces both sulfur-based reactivity and hydroxyl group polarity.

  • A benzyl ester group (C6H5CH2OCO-) at the 1-carboxylic acid position, serving as a protective group for the carboxylic acid function .

The (R) configuration at the 3-position chiral center dictates its stereochemical properties, influencing its biological activity and synthetic pathways.

Molecular Formula and Weight

  • Molecular Formula: C14H19NO3S

  • Molecular Weight: 281.37 g/mol

  • IUPAC Name: Benzyl (3R)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate

Table 1: Key Physicochemical Properties

PropertyValue/Description
Boiling PointEstimated 420–450°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
LogP (Partition Coeff.)~1.2 (predicted)
pKa~9.5 (amine), ~4.2 (carboxylic acid ester)

Synthesis and Stereochemical Control

Retrosynthetic Analysis

The synthesis of (R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester can be approached through:

  • Pyrrolidine Ring Formation: Cyclization of linear precursors, such as γ-amino acids or dipeptides .

  • Sulfanyl Group Introduction: Thiol-ene click chemistry or nucleophilic substitution with 2-mercaptoethanol.

  • Benzyl Ester Protection: Coupling the carboxylic acid with benzyl bromide under basic conditions.

Stepwise Synthesis Protocol (Hypothetical Pathway)

  • Starting Material: (R)-Pyrrolidine-3-thiol

    • React with 2-bromoethanol in the presence of a base (e.g., K2CO3) to form the hydroxyethylsulfanyl derivative.

  • Carboxylic Acid Protection:

    • Treat with benzyl chloroformate (CbzCl) in dichloromethane and triethylamine to install the benzyl ester .

  • Purification:

    • Column chromatography (silica gel, ethyl acetate/hexane) yields the enantiomerically pure product.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionCitation
Reaction Temperature0–25°C (thiol substitution)
CatalystTriethylamine (for Cbz protection)
Yield65–75% (estimated)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3):

    • δ 7.35–7.28 (m, 5H, Ar-H), 4.60 (s, 2H, OCH2Ph), 3.75–3.65 (m, 2H, SCH2CH2OH), 3.50–3.40 (m, 1H, pyrrolidine-H3), 2.90–2.70 (m, 4H, pyrrolidine-H2/H4/H5).

  • 13C NMR:

    • δ 170.2 (C=O), 136.1–128.3 (Ar-C), 67.8 (OCH2Ph), 60.1 (SCH2CH2OH), 52.3 (pyrrolidine-C1), 45.6 (pyrrolidine-C3).

Mass Spectrometry

  • ESI-MS: m/z 282.1 [M+H]+ (calculated for C14H20NO3S: 282.11).

Infrared Spectroscopy

  • IR (ATR): 3320 cm⁻¹ (O-H stretch), 1735 cm⁻¹ (C=O ester), 1170 cm⁻¹ (C-O ester) .

Applications and Biological Relevance

Medicinal Chemistry

Pyrrolidine derivatives are pivotal in drug discovery due to their:

  • Bioavailability: The pyrrolidine ring enhances membrane permeability.

  • Target Engagement: Sulfur atoms facilitate interactions with metalloenzymes (e.g., matrix metalloproteinases).

  • Case Study: Analogous compounds like (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester exhibit hair-conditioning properties in cosmetics, suggesting potential dermatological applications.

Organic Synthesis

  • Chiral Building Block: The (R)-configuration enables asymmetric synthesis of pharmacophores.

  • Protecting Group Strategy: The benzyl ester can be cleaved via hydrogenolysis (H2/Pd-C) to regenerate the carboxylic acid .

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundMolecular WeightKey Functional GroupsApplication
(R)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester281.37Hydroxyethylsulfanyl, benzyl esterDrug discovery (hypothetical)
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester295.40HydroxyethylsulfanylmethylCosmetics
Benzyl (2R,4R)-2,4-di(tert-butoxycarbonyl)pyrrolidine 356.44Boc-protected amineIntermediate in API synthesis

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